An In-depth Technical Guide to 4-Methylcyclohex-3-en-1-one: Chemical Properties and Structure
An In-depth Technical Guide to 4-Methylcyclohex-3-en-1-one: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-Methylcyclohex-3-en-1-one. This α,β-unsaturated ketone is a versatile intermediate in organic synthesis, notably as a precursor in the synthesis of complex natural products like Leinamycin. This document consolidates its structural and physical data, outlines a detailed experimental protocol for its synthesis via a Birch reduction, and explores its characteristic reactivity. All quantitative data is presented in easily accessible tables, and key processes are visualized using diagrams to facilitate understanding for researchers and drug development professionals.
Chemical Structure and Identification
4-Methylcyclohex-3-en-1-one is a cyclic ketone with a methyl group and a carbon-carbon double bond within its six-membered ring. The conjugation of the double bond with the carbonyl group dictates its unique reactivity.
| Identifier | Value |
| IUPAC Name | 4-methylcyclohex-3-en-1-one[1] |
| CAS Number | 5259-65-4[1] |
| Molecular Formula | C₇H₁₀O[1] |
| SMILES | CC1=CCC(=O)CC1[1] |
| InChI | InChI=1S/C7H10O/c1-6-2-4-7(8)5-3-6/h2H,3-5H2,1H3[1] |
| InChIKey | POKCGQXKNIJLCR-UHFFFAOYSA-N[1] |
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#202124"];
} caption: "2D Structure of 4-Methylcyclohex-3-en-1-one"
Physicochemical Properties
A summary of the key physical and chemical properties of 4-Methylcyclohex-3-en-1-one is provided below. These properties are essential for its handling, storage, and application in various chemical reactions.
| Property | Value | Source |
| Molecular Weight | 110.15 g/mol | --INVALID-LINK--[1] |
| Appearance | Colorless Liquid | --INVALID-LINK--[2] |
| Boiling Point | 170-171 °C at 760 mmHg | --INVALID-LINK--[3], --INVALID-LINK--[2] |
| Melting Point | 12 °C | --INVALID-LINK--[2] |
| Density | 1.0 ± 0.1 g/cm³ | --INVALID-LINK--[3] |
| Flash Point | 55.5 ± 13.7 °C | --INVALID-LINK--[3] |
| Refractive Index | 1.4652 | --INVALID-LINK--[2] |
| Storage Temperature | -20°C Freezer | --INVALID-LINK--[2] |
Spectroscopic Data (Predicted)
| Spectroscopy | Predicted Data |
| ¹H NMR | Predictions suggest the presence of signals corresponding to the vinylic proton, the methyl group protons, and the methylene protons of the cyclohexene ring. |
| ¹³C NMR | Predictions indicate characteristic peaks for the carbonyl carbon, the olefinic carbons, the methyl carbon, and the sp³ hybridized ring carbons. |
| Infrared (IR) | Expected to show a strong absorption band for the C=O stretching of the conjugated ketone (around 1685-1665 cm⁻¹) and a medium band for the C=C stretching (around 1650-1600 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M+) is expected at m/z 110. Fragmentation patterns would likely involve the loss of CO (m/z 82) and cleavage of the ring. |
Experimental Protocols
Synthesis of 4-Methylcyclohex-3-en-1-one via Birch Reduction
A common and effective method for the synthesis of 4-Methylcyclohex-3-en-1-one is the Birch reduction of 4-methylanisole (p-methylanisole), followed by the hydrolysis of the resulting enol ether.
Materials:
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4-Methylanisole
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Liquid ammonia (NH₃)
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Lithium (Li) or Sodium (Na) metal
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Anhydrous ethanol (EtOH)
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Diethyl ether ((C₂H₅)₂O)
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2M Oxalic acid solution ((COOH)₂)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Dry ice/acetone condenser
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Magnetic stirrer
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Separatory funnel
Procedure:
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Reaction Setup: A three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a dropping funnel is assembled and flame-dried under a stream of inert gas (e.g., argon or nitrogen).
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Birch Reduction:
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The flask is cooled to -78 °C in a dry ice/acetone bath, and liquid ammonia is condensed into the flask.
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4-Methylanisole is dissolved in a suitable co-solvent like anhydrous diethyl ether or THF and added to the liquid ammonia.
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Small pieces of lithium or sodium metal are added portion-wise to the stirred solution, maintaining the blue color indicative of the solvated electron.
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Anhydrous ethanol is then added dropwise as a proton source until the blue color disappears.
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Work-up:
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The ammonia is allowed to evaporate under a stream of inert gas.
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The residue is cautiously quenched with water and then extracted with diethyl ether.
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The combined organic layers are washed with brine.
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Hydrolysis:
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The ether solution containing the crude 1-methoxy-4-methyl-1,4-cyclohexadiene is treated with a 2M aqueous solution of oxalic acid.
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The mixture is stirred vigorously at room temperature for 1.5 hours to facilitate the hydrolysis of the enol ether to the desired ketone.
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Purification:
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The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.
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The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure 4-Methylcyclohex-3-en-1-one.
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dot digraph "Birch_Reduction_Synthesis" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Synthesis of 4-Methylcyclohex-3-en-1-one"
Reactivity and Chemical Behavior
As an α,β-unsaturated ketone, 4-Methylcyclohex-3-en-1-one exhibits reactivity at three key positions: the carbonyl carbon, the α-carbon, and the β-carbon. The conjugated system allows for both 1,2-addition (at the carbonyl group) and 1,4-conjugate addition (Michael addition) at the β-carbon.
Key Reactions:
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Nucleophilic Addition: Soft nucleophiles, such as Gilman cuprates (R₂CuLi), enamines, and thiols, preferentially undergo 1,4-conjugate addition. Hard nucleophiles, like Grignard reagents (RMgX) and organolithium reagents (RLi), tend to favor 1,2-addition to the carbonyl carbon.
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Epoxidation: The double bond can be epoxidized using peroxy acids, although the electron-withdrawing nature of the carbonyl group can make this reaction slower than in isolated alkenes.
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Diels-Alder Reaction: The enone system can act as a dienophile in Diels-Alder reactions, although its reactivity is influenced by the substitution pattern.
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Reduction: The carbonyl group and the double bond can be selectively reduced. For instance, sodium borohydride (NaBH₄) will typically reduce the ketone to an alcohol, while catalytic hydrogenation (e.g., H₂/Pd-C) can reduce both the ketone and the alkene.
dot digraph "Reactivity_of_Unsaturated_Ketone" { node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} caption: "Nucleophilic attack on α,β-unsaturated ketones"
Safety and Handling
4-Methylcyclohex-3-en-1-one is a flammable liquid and an irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
4-Methylcyclohex-3-en-1-one is a valuable building block in organic synthesis. Its rich and predictable reactivity, stemming from the conjugated enone system, allows for the stereoselective construction of complex molecular architectures. This guide provides foundational knowledge for its effective use in research and development, particularly in the fields of natural product synthesis and medicinal chemistry.
